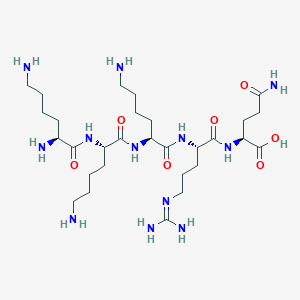
L-Glutamine, L-lysyl-L-lysyl-L-lysyl-L-arginyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamine, L-lysyl-L-lysyl-L-lysyl-L-arginyl- is a peptide compound composed of the amino acids L-glutamine, L-lysine, and L-arginine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-lysyl-L-lysyl-L-lysyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like L-Glutamine, L-lysyl-L-lysyl-L-lysyl-L-arginyl- can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides.
Chemical Reactions Analysis
Types of Reactions
L-Glutamine, L-lysyl-L-lysyl-L-lysyl-L-arginyl- can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.
Oxidation: The amino acid residues, particularly L-lysine and L-arginine, can undergo oxidation reactions.
Substitution: Functional groups on the amino acids can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using HCl or basic hydrolysis using NaOH.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Various reagents depending on the desired substitution, such as alkylating agents.
Major Products
The major products of these reactions include the individual amino acids (L-glutamine, L-lysine, L-arginine) and their oxidized or substituted derivatives.
Scientific Research Applications
L-Glutamine, L-lysyl-L-lysyl-L-lysyl-L-arginyl- has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its amino acid composition, which is essential for various physiological processes.
Industrial: Used in the production of specialized peptides for research and development in pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of L-Glutamine, L-lysyl-L-lysyl-L-lysyl-L-arginyl- involves its interaction with cellular receptors and enzymes. The peptide can be recognized by proteases, which cleave it into its constituent amino acids. These amino acids then participate in various metabolic pathways, contributing to protein synthesis, immune function, and cellular repair.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in medical and nutritional fields.
L-Glutamine, L-lysyl-: A simpler peptide with fewer lysine residues.
Uniqueness
L-Glutamine, L-lysyl-L-lysyl-L-lysyl-L-arginyl- is unique due to its specific sequence of amino acids, which may confer distinct biochemical properties and potential therapeutic benefits compared to other peptides.
Properties
CAS No. |
290821-50-0 |
|---|---|
Molecular Formula |
C29H58N12O7 |
Molecular Weight |
686.8 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H58N12O7/c30-14-4-1-8-18(33)24(43)38-19(9-2-5-15-31)25(44)39-20(10-3-6-16-32)26(45)40-21(11-7-17-37-29(35)36)27(46)41-22(28(47)48)12-13-23(34)42/h18-22H,1-17,30-33H2,(H2,34,42)(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H,47,48)(H4,35,36,37)/t18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
LDXBJWKAGYWUHW-YFNVTMOMSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[(dinonylamino)methyl]-](/img/structure/B12582523.png)
![8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12582530.png)

![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12582542.png)
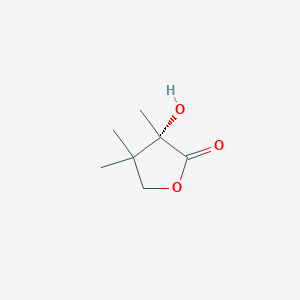
![tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane](/img/structure/B12582549.png)
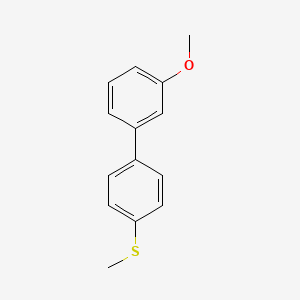
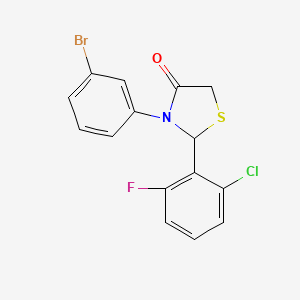
![2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582566.png)
![3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12582573.png)
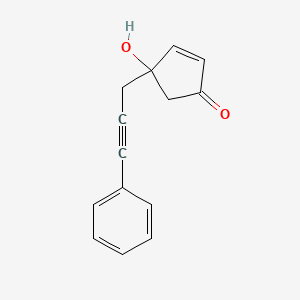
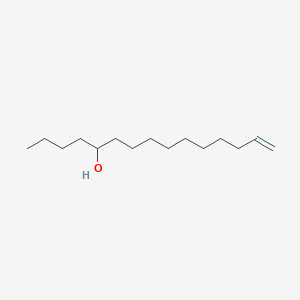
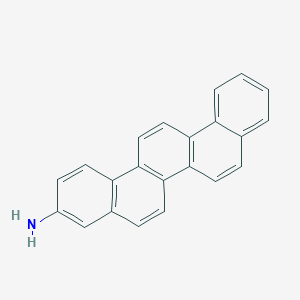
![1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene](/img/structure/B12582601.png)
